molecular formula C22H19ClN2O3S B2653933 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005292-54-5

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2653933
CAS No.: 1005292-54-5
M. Wt: 426.92
InChI Key: IPIKJIGULPTVAP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor for innocuous cold and cold-induced pain in the peripheral nervous system. This compound exhibits high affinity for the TRPM8 channel, effectively inhibiting the activation by its endogenous agonists like menthol and icilin . Its primary research value lies in the pharmacological dissection of TRPM8's role in various physiological and pathophysiological processes. Researchers utilize this antagonist to investigate the mechanisms underlying cold allodynia in neuropathic pain models, migraine pathophysiology, and the body's thermoregulatory responses . By blocking the TRPM8 channel, this compound helps elucidate the channel's contribution to disease states and validates its potential as a therapeutic target for conditions such as chronic pain and refractory migraine, without the confounding effects of hypothermia associated with some other TRPM8 antagonists. The tetrahydroquinoline scaffold is a key feature of this chemical series, contributing to its favorable pharmacokinetic profile and selectivity over other TRP channels, making it a valuable in vivo tool compound for preclinical research.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-28-19-9-6-15(23)13-17(19)21(26)24-16-7-8-18-14(12-16)4-2-10-25(18)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIKJIGULPTVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the thiophene-2-carbonyl group, and the final coupling with the benzamide core. Key reactions include:

    Formation of Tetrahydroquinoline: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Thiophene-2-carbonyl Group: This step typically involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the tetrahydroquinoline intermediate using coupling agents like EDCI or DCC.

    Final Coupling with Benzamide Core: The final step involves the coupling of the intermediate with 5-chloro-2-methoxybenzoic acid, which can be facilitated by activating the carboxylic acid group using reagents like SOCl2 or through amide bond formation using coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the coupling steps to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene-2-carbonyl moiety, converting it to an alcohol.

    Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure of 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide suggests that it may interact with various molecular targets involved in cancer proliferation and survival pathways.

Case Study : A study published in Molecules evaluated the cytotoxic effects of similar quinoline derivatives against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative activity against leukemia and melanoma cells .

Antiviral Properties

The compound has also been investigated for its antiviral properties. It has shown potential as a JAK inhibitor, which is crucial for treating viral infections such as HIV. The inhibition of JAK pathways can disrupt viral replication and enhance immune response.

Case Study : Research documented in a patent application indicated that compounds like this compound could effectively inhibit HIV replication by targeting specific viral proteins .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Studies have shown that derivatives of thiophene and quinoline can exhibit activity against various bacterial strains.

Case Study : A comprehensive review on heterocycles indicated that compounds similar to this benzamide demonstrated significant zones of inhibition against several bacterial organisms . This positions the compound as a candidate for further development into antimicrobial agents.

General Synthetic Route:

  • Formation of the Thiophene Derivative : Starting materials are reacted to form the thiophene ring.
  • Quinoline Synthesis : The tetrahydroquinoline framework is constructed through cyclization reactions.
  • Coupling Reaction : The final step involves coupling the thiophene derivative with the quinoline to form the target benzamide.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Pyridine Derivatives (e.g., Compound 15a and 15b)

  • Structure: Replace the thiophene-carbonyl-tetrahydroquinoline group with a sulfonamide-linked pyridine or pyrazole moiety (e.g., 15a: 5-chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide).
  • Activity :
    • Compound 15a : Exhibits potent inhibition of α-amylase (44.36 ± 0.01%) and α-glucosidase, positioning it as an anti-diabetic agent .
    • Compound 15b : Shows acetylcholinesterase inhibition, relevant for Alzheimer’s disease treatment .
  • Key Difference: The sulfonamide-pyridine group in 15a/b replaces the thiophene-carbonyl-tetrahydroquinoline, altering target selectivity. Sulfonamide derivatives often exhibit enhanced solubility but reduced lipophilicity compared to thiophene-containing analogs.

Tetrahydroquinoline-Thiophene Hybrids (e.g., Compound 28 and 29)

  • Structure: Compound 28 (N-(2-oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide) shares the tetrahydroquinoline-thiophene motif but replaces the benzamide with a carboximidamide group and introduces a piperidinylethyl chain .

Sulfonyl Chloride Derivatives (e.g., Compound 46)

  • Structure : Compound 46 ((S)-5-chloro-2-methoxy-N-(4-(N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)sulfamoyl)phenethyl)benzamide) retains the 5-chloro-2-methoxybenzamide core but incorporates a bulky sulfamoyl-phenethyl group with naphthalene and thiophene substituents .
  • Synthesis : Utilizes late-stage sulfonyl chloride formation with Pyry-BF₄ and MgCl₂, highlighting divergent synthetic strategies compared to the target compound’s acylative coupling .

1,3,4-Thiadiazole-Benzamide Derivatives (e.g., Title Compound in )

  • Structure: 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide replaces the tetrahydroquinoline-thiophene unit with a 1,3,4-thiadiazole ring.
  • Activity: Known for insecticidal and fungicidal effects due to thiadiazole’s electrophilic reactivity .
  • Key Difference: The thiadiazole ring introduces distinct hydrogen-bonding and π-stacking capabilities compared to the tetrahydroquinoline system, altering biological target profiles.

Comparative Analysis Table

Compound Class Example Compound Structural Features Biological Activity Key Synthetic Method Reference
Target Compound 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-tetrahydroquinolin-6-yl]benzamide Benzamide + tetrahydroquinoline + thiophene-carbonyl Hypothesized enzyme inhibition Likely amide coupling N/A
Sulfonamide-Pyridine 15a Sulfonamide-linked pyridine Anti-diabetic (α-amylase/glucosidase inhibition) Sulfamoylation
Tetrahydroquinoline-Carboximidamide 28 Carboximidamide + piperidinylethyl chain Antimicrobial (theorized) HCl-mediated conversion
Sulfonyl Chloride Derivative 46 Bulky sulfamoyl-phenethyl + naphthalene-thiophene Neurological (speculative) Late-stage sulfonyl chloride formation
Thiadiazole-Benzamide title compound 1,3,4-Thiadiazole ring Insecticidal/Fungicidal Cyclocondensation

Critical Discussion of Structural-Activity Relationships (SAR)

  • Heterocyclic Moieties: Thiophene (target compound) vs. pyridine (15a) vs. thiadiazole () alters π-π stacking and hydrogen-bond donor/acceptor profiles, influencing target selectivity.
  • Tetrahydroquinoline vs. Fully Aromatic Systems: Partial saturation in tetrahydroquinoline may reduce cytotoxicity compared to fully aromatic systems while maintaining planar binding regions .

Biological Activity

The compound 5-chloro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H21ClN2O3SC_{21}H_{21}ClN_{2}O_{3}S, with a molecular weight of 412.9 g/mol. Its structure features a chloro-substituted benzamide linked to a tetrahydroquinoline moiety, which is further substituted with a thiophene-2-carbonyl group.

PropertyValue
Molecular FormulaC21H21ClN2O3S
Molecular Weight412.9 g/mol
CAS Number1021206-99-4

Anticoagulant Properties

Research indicates that compounds similar to This compound exhibit significant anticoagulant activity. Specifically, it has been identified as an inhibitor of the blood coagulation factor Xa. This inhibition is crucial for the prevention and treatment of thromboembolic disorders such as myocardial infarction and deep venous thrombosis .

Antitumor Activity

In vitro studies have shown that derivatives of this compound can exhibit antitumor properties. For instance, compounds with similar structural features have been evaluated against various human tumor cell lines, demonstrating selective cytotoxicity and potential as therapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death.

Antimicrobial Effects

The antimicrobial activity of related compounds has also been documented. For example, certain thiophene derivatives have demonstrated effectiveness against various bacteria and fungi, suggesting that This compound may possess similar properties . This aspect opens avenues for further exploration in the development of new antimicrobial agents.

Study on Factor Xa Inhibition

A study published in a patent document highlighted the efficacy of this compound as an inhibitor of factor Xa, emphasizing its potential use in preventing thromboembolic events . The study provides data supporting its pharmacological profile and suggests further clinical evaluation.

Antitumor Activity Evaluation

Another research effort focused on synthesizing various analogs of tetrahydroquinoline derivatives and assessing their antitumor activities against several cancer cell lines. The findings indicated that specific modifications to the molecular structure significantly enhanced cytotoxic effects compared to standard chemotherapeutic agents .

Antimicrobial Activity Assessment

In a comparative study involving thiadiazole compounds, researchers assessed the antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans. The results suggested that structural modifications similar to those found in This compound could lead to improved antimicrobial profiles .

Q & A

Basic: What synthetic strategies are employed for constructing the tetrahydroquinoline core in this compound?

The tetrahydroquinoline scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1 : Condensation of substituted anilines with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions to form Schiff bases.
  • Step 2 : Cyclization using reagents like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) to yield the tetrahydroquinoline ring.
  • Step 3 : Functionalization of the nitrogen atom via acylation (e.g., using thiophene-2-carbonyl chloride) to introduce the thiophene moiety .
    Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

Critical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns and stereochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity of substituents (e.g., thiophene-2-carbonyl orientation) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 439.3 [M+H]⁺) .

Advanced: How can regioselectivity challenges during acylation of the tetrahydroquinoline nitrogen be mitigated?

Regioselectivity issues arise due to competing acylation at alternative sites (e.g., oxygen in methoxy groups). Strategies to address this:

  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of methoxy groups) before acylation .
  • Catalytic Control : Use bulky bases like DIPEA to sterically hinder undesired reactions .
  • Reaction Monitoring : Employ TLC or in-situ IR to track acylation progress and adjust stoichiometry dynamically .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in inhibitory potency (e.g., nNOS vs. other isoforms) may arise from:

  • Structural Variants : Subtle differences in substituents (e.g., chloro vs. fluoro) altering binding affinity. Compare analogs in (compounds 28–32) with varying pyrrolidine/piperidine chains .
  • Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH) and validate using positive controls (e.g., L-NIO for nNOS inhibition) .
  • Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions with nNOS active sites .

Advanced: What methodologies optimize the compound’s solubility for in vivo studies?

Poor aqueous solubility (logP ~4.2) limits bioavailability. Solutions include:

  • Salt Formation : React with HCl or sodium citrate to form water-soluble salts .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) via solvent evaporation .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins in PBS (pH 7.4) for intravenous administration .

Basic: What in vitro assays are recommended for initial biological screening?

  • Enzyme Inhibition : Measure IC₅₀ against nNOS using a NADPH oxidation assay .
  • Cytotoxicity : Evaluate in HEK293 cells via MTT assay (48-hour exposure, IC₅₀ > 50 µM suggests low toxicity) .
  • Plasma Stability : Incubate with rat plasma (37°C, 24 hours) and quantify degradation via LC-MS .

Advanced: How can metabolic stability be improved without compromising target affinity?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., methoxy CH₃ → CD₃) to slow CYP450-mediated oxidation .
  • Bioisosteric Replacement : Substitute thiophene with pyridine to reduce metabolic clearance while maintaining π-π stacking interactions .

Basic: What are the key stability considerations during storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiophene moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .

Advanced: How to design SAR studies to elucidate critical pharmacophores?

  • Fragment-based Design : Synthesize analogs lacking methoxy or thiophene groups to assess their roles in nNOS binding .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent electrostatic/hydrophobic properties with activity .

Advanced: What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to nNOS by measuring protein melting shifts .
  • Knockdown/Rescue Experiments : Use siRNA to silence nROS and assess activity restoration with compound treatment .

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